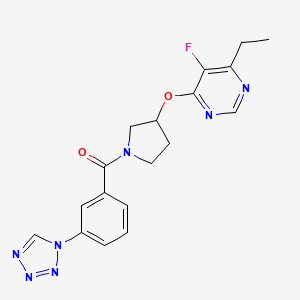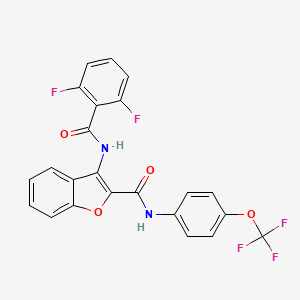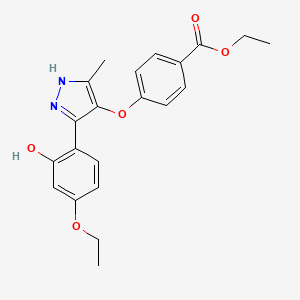
(3-(1H-tetrazol-1-yl)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1H-tetrazol-1-yl)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic compound characterized by its complex chemical structure. This compound showcases a phenyl group substituted with a tetrazole ring and a pyrrolidine ring bonded to a methanone moiety that is further connected to a fluorinated pyrimidine. This intricate configuration lends the compound a variety of chemical and biological properties, making it an interesting subject for scientific research.
Mechanism of Action
Target of Action
Compounds containing 1h-tetrazole have been known to exhibit antifungal properties
Mode of Action
The exact mode of action of this compound is currently unknown. Tetrazoles are known to react with acidic materials and strong oxidizers . This suggests that the compound may interact with its targets by reacting with acidic residues or oxidizing agents within the target molecules.
Biochemical Pathways
Compounds containing 1h-tetrazole have been associated with antifungal activities , suggesting that they may interfere with the biochemical pathways essential for fungal growth and reproduction.
Result of Action
Given its potential antifungal properties , it may result in the inhibition of fungal growth and reproduction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone involves a multi-step process:
Formation of 1H-tetrazol-1-yl benzene:
Coupling with Pyrrolidin-1-yl Methanone: : The 3-position of the phenyl ring is then functionalized to attach the pyrrolidin-1-yl methanone via amide bond formation, often employing reagents such as DCC (dicyclohexylcarbodiimide) in anhydrous conditions.
Ethyl Fluoropyrimidine Substitution: : The final step involves the substitution reaction where the pyrimidine ring is introduced via nucleophilic aromatic substitution, where the 4-position of the fluoropyrimidine is typically reactive towards nucleophilic attack by the oxygen of the pyrrolidine ring.
Industrial Production Methods
Industrial-scale production may leverage:
Continuous Flow Chemistry: : For improved yields and reduced reaction times.
Automation: : Use of automated synthesis platforms to handle the multi-step reactions efficiently.
Optimized Catalysts and Reagents: : Specialized catalysts may be employed to enhance specific steps, such as palladium-catalyzed coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methanone moiety, forming corresponding carboxylic acids or ketone derivatives.
Reduction: : Reduction reactions can be employed to alter the tetrazole ring or pyrimidine functionalities, potentially transforming them into amines or deoxy analogs.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings and the tetrazole.
Common Reagents and Conditions
Oxidation: : Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).
Reduction: : Common reducing agents such as NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride).
Substitution: : Halogenating agents for electrophilic substitution, and organometallics like Grignard reagents for nucleophilic substitution.
Major Products
The products formed from these reactions will vary based on the sites of reactivity, but typically include altered aromatic structures, reduced nitrogen heterocycles, and substituted methanone derivatives.
Scientific Research Applications
This compound is of significant interest in multiple fields:
Chemistry: : As a model compound for studying complex synthetic routes and reaction mechanisms.
Medicine: : Could be a candidate for pharmaceutical development, especially if it exhibits bioactive properties such as antimicrobial or anticancer activities.
Industry: : Its synthesis and reactivity profile may make it useful for designing novel materials or chemical intermediates.
Comparison with Similar Compounds
Compared to similar compounds such as:
(3-phenyl)(3-((6-methyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
(3-(1H-imidazol-1-yl)phenyl)(3-((6-ethyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone: It stands out due to the unique combination of a tetrazole ring and a fluoropyrimidine moiety, which may endow it with distinct reactivity and biological activity profiles.
Properties
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O2/c1-2-15-16(19)17(21-10-20-15)28-14-6-7-25(9-14)18(27)12-4-3-5-13(8-12)26-11-22-23-24-26/h3-5,8,10-11,14H,2,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSOYYFMFUCXDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5-Methyl-6-nitro-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B2902889.png)

![7-chloro-6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2902892.png)
![1-(2-ethoxybenzenesulfonyl)-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B2902893.png)
![8-[(4-methoxybenzyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2902894.png)
![2-[3-(dimethylamino)propyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2902896.png)
![1-{[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2902897.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-hydroxybenzylidene)propanehydrazide](/img/structure/B2902901.png)
![5-benzyl-8-ethoxy-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2902902.png)

![2-[(3-Methylphenyl)methylidene]butanal](/img/structure/B2902905.png)
![methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B2902906.png)
![2-oxo-6-(phenylsulfanyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid](/img/structure/B2902908.png)
![Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate](/img/structure/B2902909.png)
